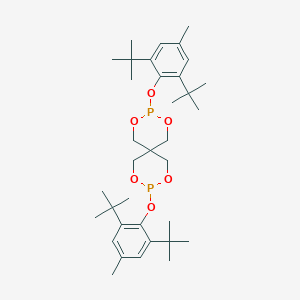
Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite
Übersicht
Beschreibung
Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite is a highly effective phosphite antioxidant. It was developed by Asahi Denka Kogyo Co. in the late 1980s to early 1990s. The compound has a molecular formula of C35H54O6P2 and a molecular weight of 632.75. It is known for its unique spiro structure, which contributes to its high antioxidant activity .
Vorbereitungsmethoden
The synthesis of Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite involves using pentaerythritol, phosphorus trichloride, and 2,6-di-ter-butyl-4-methylphenol (BHT) as raw materials. The process includes a two-step reaction with tripropylamine as a catalyst. In the first step, the reaction occurs in a solvent, and the feed liquid is directly fed into the next step. In the second step, BHT is added, and a tripropylamine-tributylamine mixture is used as an acid-binding agent. The reaction is then subjected to post-treatment to obtain the final product .
Analyse Chemischer Reaktionen
Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite primarily undergoes oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents and various solvents. The major products formed from these reactions are typically oxidized derivatives of the compound. The unique spiro structure of the compound enhances its stability and reactivity in these reactions .
Wissenschaftliche Forschungsanwendungen
Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite is widely used in scientific research due to its high antioxidant activity. It is commonly applied in the formulation of general plastics and engineering plastics, especially under harsh processing conditions. The compound is also used in the stabilization of polymers against thermal degradation, which helps in reducing discoloration and preventing the increase of melt flow rate during high-temperature processing. Additionally, it shows a marked synergistic effect when used with phenolic antioxidants .
Wirkmechanismus
The mechanism of action of Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite involves its ability to act as an antioxidant. The compound protects polymers against thermal degradation by scavenging free radicals and decomposing hydroperoxides. This action helps in maintaining the integrity and stability of the polymers during processing. The unique spiro structure of the compound enhances its antioxidant activity, making it more effective compared to other phosphite antioxidants .
Vergleich Mit ähnlichen Verbindungen
Bis(2,6-di-ter-butyl-4-methylphenyl)pentaerythritol-diphosphite is often compared with other high-performance phosphite antioxidants such as antioxidant 626 and antioxidant 9228. These compounds also contain spiro rings, but this compound has higher antioxidant activity due to its unique structure. This makes it more suitable for applications requiring high thermal stability and resistance to oxidation .
Similar Compounds::- Antioxidant 626
- Antioxidant 9228
Eigenschaften
IUPAC Name |
3,9-bis(2,6-ditert-butyl-4-methylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O6P2/c1-23-15-25(31(3,4)5)29(26(16-23)32(6,7)8)40-42-36-19-35(20-37-42)21-38-43(39-22-35)41-30-27(33(9,10)11)17-24(2)18-28(30)34(12,13)14/h15-18H,19-22H2,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSADPHQCUURWSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OP2OCC3(CO2)COP(OC3)OC4=C(C=C(C=C4C(C)(C)C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
80693-00-1 | |
| Record name | PEP 36 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80693-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080693001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,9-bis(2,6-di-tert-butyl-4-methylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,6-bis(1,1-dimethylethyl)-4-methylphenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2,6-DI-TERT-BUTYL-4-METHYLPHENYL)PENTAERYTHRITOL DIPHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SWK0D7KBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite enhance the stability of polypropylene, and what are the observable effects on the material?
A1: Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite acts as a secondary antioxidant, also known as a processing stabilizer, in polypropylene. While the exact mechanism isn't detailed in the provided research [], secondary antioxidants typically function by decomposing hydroperoxides, which are reactive species formed during the degradation of polymers like polypropylene. By neutralizing these hydroperoxides, the Bis(2,6-di-tert-butyl-4-methylphenyl)pentaerythritol diphosphite helps to slow down the degradation process, enhancing the material's overall stability.
- Improved thermal stability: The polypropylene resists degradation at higher temperatures, as evidenced by the thermogravimetric analysis and degradation kinetics studies [].
- Enhanced optical properties: The polymer retains its desired color and clarity for longer, as degradation often leads to discoloration and haze [].
- Improved rheological properties: The polypropylene maintains its melt flow and viscosity characteristics over time, ensuring consistent processing behavior [].
- Reduced die pressure build-up during processing: This indicates improved melt flow and reduced degradation during extrusion processes [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



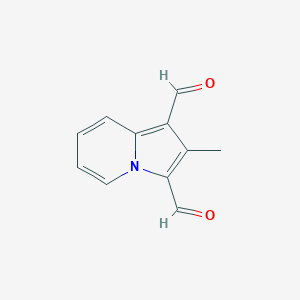
![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)

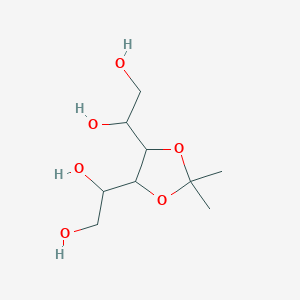

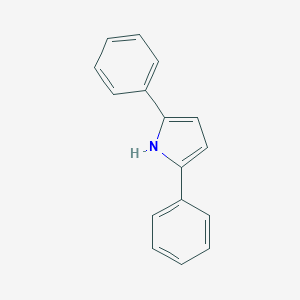


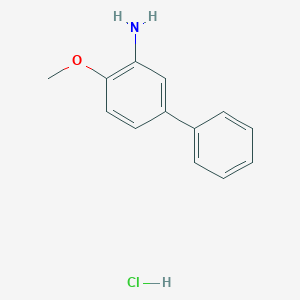



![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)
